rac Tenofovir-d6
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Overview
Description
“rac Tenofovir-d6” is a labelled racemic Tenofovir . It is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and chronic Hepatitis B (HBV) . It is also known as P- [ [1- [ (6-amino-9H-purin-9-yl)methyl-d2]ethoxy-1,2,2,2-d4]methyl]phosphonic acid .
Molecular Structure Analysis
The molecular formula of “rac Tenofovir-d6” is C9 2H6 H8 N5 O4 P . The molecular weight is 293.25 .Chemical Reactions Analysis
Tenofovir, the non-deuterated form of “rac Tenofovir-d6”, is a nucleotide reverse transcriptase inhibitor . It competes with the natural substrate, deoxyadenosine 5’-triphosphate, and causes DNA chain termination .Physical And Chemical Properties Analysis
“rac Tenofovir-d6” is a solid substance . It is sparingly soluble in DMSO and water .Scientific Research Applications
Antiviral Research
“rac Tenofovir-d6” is used in the field of antiviral research . It is particularly useful in the study of Anti-HIV agents . This compound is a part of the Antivirals & Antiretrovirals category of research chemicals .
Infectious Disease Research
This compound is also used in infectious disease research . It is a part of the Infectious Disease Research Chemicals and Analytical Standards .
Enzyme Inhibition
“rac Tenofovir-d6” is used in the study of enzyme inhibitors . It is particularly relevant in the research of Antivirals and antiretrovirals .
Mass Spectrometry
“rac Tenofovir-d6” is used as an internal standard for the quantification of tenofovir by GC- or LC-MS . This makes it a valuable tool in the field of mass spectrometry .
DNA & RNA Polymerase Inhibition
This compound is used in the study of DNA & RNA Polymerase Inhibitors . It is particularly relevant in the research of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) .
Immunology & Inflammation Research
“rac Tenofovir-d6” is used in the field of Immunology & Inflammation research . It is particularly useful in the study of Adaptive Immunity and Innate Immunity .
Mechanism of Action
Target of Action
Rac Tenofovir-d6 is a nucleotide analog that primarily targets reverse transcriptase , an enzyme crucial for viral replication . This enzyme is necessary for the production of viruses in HIV-infected individuals . The compound has been shown to be effective against HIV , herpes simplex virus-2 , and hepatitis B virus .
Mode of Action
Rac Tenofovir-d6 interacts with its targets by blocking the action of reverse transcriptase . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . It competes with deoxyadenosine 5’-triphosphate in the generation of new viral DNA .
Biochemical Pathways
The biochemical pathways affected by rac Tenofovir-d6 primarily involve the replication of HIV and hepatitis B virus. By inhibiting reverse transcriptase, the compound prevents the synthesis of new viral DNA, thereby disrupting the viral replication process .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of tenofovir, a related compound, are dose-proportional and similar in healthy volunteers and hiv-infected individuals . The oral bioavailability of tenofovir is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal .
Result of Action
The result of rac Tenofovir-d6’s action is a decrease in viral replication, leading to a reduction in the viral load in HIV-infected individuals . In phase 3 clinical trials, tenofovir presented a similar efficacy to efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .
Safety and Hazards
properties
IUPAC Name |
[1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-CUYPRXAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662200 |
Source
|
Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-94-1 |
Source
|
Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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